
4,7-Dichloro-8-fluoroquinoline
Vue d'ensemble
Description
4,7-Dichloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4Cl2FN . It is used as a chemical intermediate . The CAS number for this compound is 773148-80-4 .
Molecular Structure Analysis
The molecular weight of 4,7-Dichloro-8-fluoroquinoline is 216.04 . The InChI code for this compound is 1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H .It has a storage temperature of room temperature . The physical form of this compound is a powder .
Applications De Recherche Scientifique
Pharmaceutical Research: Antibacterial Agents
4,7-Dichloro-8-fluoroquinoline is a compound that has been studied for its potential use in the development of new antibacterial agents. The incorporation of fluorine atoms into pharmaceutical compounds can significantly enhance their biological activity, making them more effective against resistant strains of bacteria. This compound could serve as a precursor in the synthesis of novel fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .
Material Science: Liquid Crystal Components
In material science, 4,7-Dichloro-8-fluoroquinoline may be utilized in the synthesis of liquid crystals. Fluorinated quinolines have unique electronic properties that make them suitable for use in liquid crystal displays (LCDs). Their ability to align in a specific manner under an electric field makes them valuable for high-definition screens .
Chemical Synthesis: Building Blocks
This compound serves as a versatile building block in chemical synthesis. Its reactive sites allow for various substitutions and functionalizations, enabling chemists to create a wide array of derivatives with desired properties for further application in different fields of chemistry, including the development of dyes, polymers, and other organic materials .
Life Science: Enzyme Inhibition Studies
Researchers in life sciences explore the use of 4,7-Dichloro-8-fluoroquinoline in enzyme inhibition studies. By modifying the quinoline structure, scientists can investigate the interaction between the compound and specific enzymes, leading to the development of new drugs that target diseases at the molecular level .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 4,7-Dichloro-8-fluoroquinoline can be used as a standard in chromatography. Its distinct chemical structure allows it to serve as a reference compound for the calibration of analytical instruments, ensuring the accuracy and reliability of chromatographic analyses .
Agriculture: Pesticide Development
The compound’s potential applications extend to agriculture, where it could be used in the development of pesticides. The structural features of fluorinated quinolines can be tailored to target specific pests, providing a more environmentally friendly alternative to traditional pesticides .
Safety and Hazards
Propriétés
IUPAC Name |
4,7-dichloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJODNMPMHKCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-8-fluoroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B1461243.png)
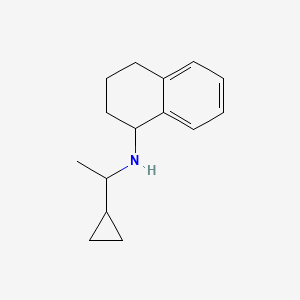

![[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine](/img/structure/B1461249.png)
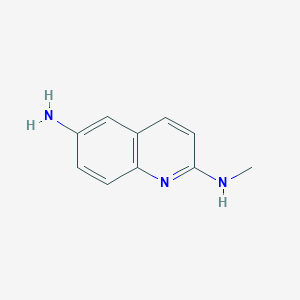
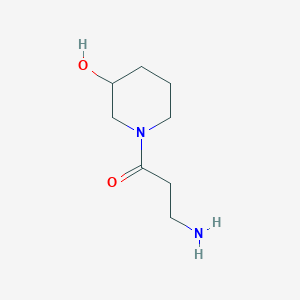
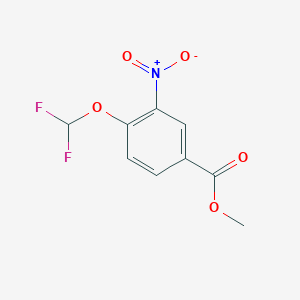

![6-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461255.png)
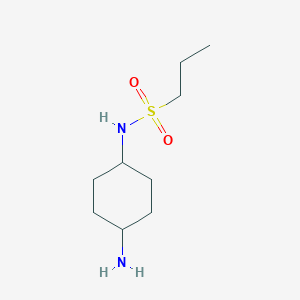
amine](/img/structure/B1461258.png)
![4-[Ethyl(propyl)carbamoyl]benzoic acid](/img/structure/B1461261.png)

